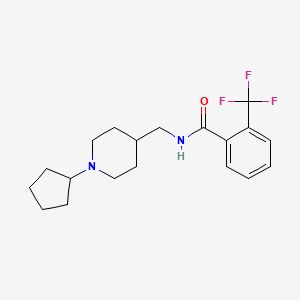

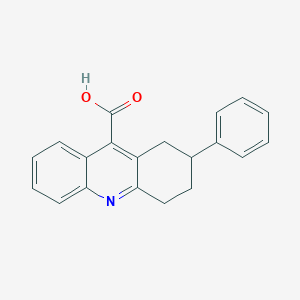

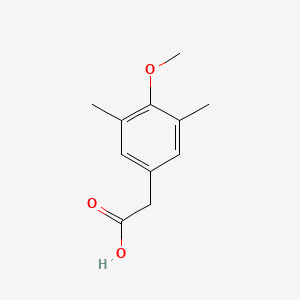

![molecular formula C18H16N2O4 B2820989 5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 877798-25-9](/img/structure/B2820989.png)

5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol, commonly known as MPMP, is a synthetic compound that has been extensively studied for its potential applications in various fields. This compound is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Antifungal Applications

Research on similar pyrimidine derivatives has shown promising antifungal effects against different types of fungi. For example, a study on 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine Derivatives demonstrated significant antifungal activity against Aspergillus terreus and Aspergillus niger, suggesting the potential of pyrimidine derivatives in developing antifungal agents (Jafar et al., 2017).

Herbicidal Activity

Novel pyrimidine derivatives containing 1,2,4-triazole have been synthesized and tested for herbicidal activity. Some of these compounds showed good inhibition activities against Brassica napus (rape) and Echinochloa crus-galli (barnyard grass), indicating the potential use of such derivatives in the development of new herbicides (Zhu et al., 2021).

Antimicrobial Evaluation

3-(4-Arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones synthesized through reactions involving 2-iminocoumarin-3-carboxamides and aryl(methanones) demonstrated higher antimicrobial activity against Staphylococcus aureus compared to the reference drug streptomycin. This highlights the potential of pyrimidinone derivatives in antimicrobial drug development (Vlasov et al., 2018).

Chemical Synthesis and Material Science

In chemical synthesis, pyrimidine derivatives serve as key intermediates for the development of various compounds. For instance, the facile synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines via acid-catalyzed reactions showcases the versatility of pyrimidine compounds in synthesizing complex structures, which can have applications in pharmaceuticals and material science (Gazizov et al., 2015).

properties

IUPAC Name |

5-methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-22-12-4-3-5-14(8-12)24-17-10-19-11-20-18(17)15-7-6-13(23-2)9-16(15)21/h3-11,21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOJOFAQHWGARZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CN=CN=C2C3=C(C=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

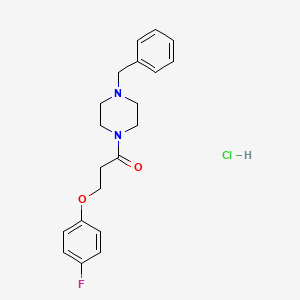

![Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2820914.png)

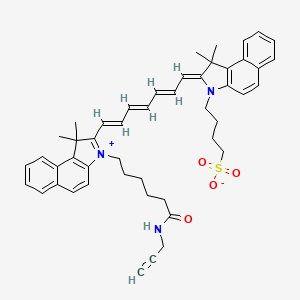

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)

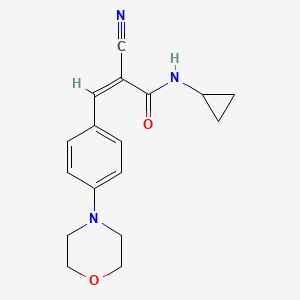

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B2820925.png)

![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2820929.png)